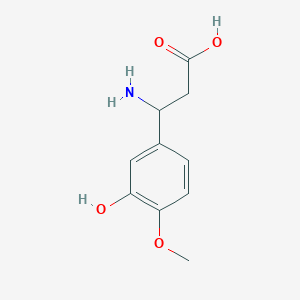

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPHRWQFARWHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477481 | |

| Record name | 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129042-81-5 | |

| Record name | 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid

Abstract

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a substituted β-amino acid of significant interest to the pharmaceutical and materials science sectors. As a structural analogue of biologically active molecules and a versatile chemical intermediate, the development of efficient and stereoselective synthetic routes is of paramount importance. This guide provides an in-depth analysis of the primary synthetic pathways for this target molecule, grounded in established chemical principles. We will explore direct condensation methodologies and classic name reactions, offering detailed mechanistic insights and step-by-step protocols. Furthermore, this document addresses the critical challenge of stereocontrol, discussing modern asymmetric strategies essential for producing enantiomerically pure compounds for drug development. The content herein is intended for researchers, chemists, and professionals in drug development, providing a robust framework for the practical synthesis and analysis of this valuable compound.

Part 1: Introduction to the Target Molecule

Chemical Structure and Properties

This compound is a non-proteinogenic β-amino acid. Its structure is characterized by a propanoic acid backbone with an amino group at the β-position (C3). The C3 carbon is also attached to an isovanillyl group (3-hydroxy-4-methoxyphenyl), making it a chiral center. The presence of the phenolic hydroxyl, methoxy, amine, and carboxylic acid functional groups imparts a unique combination of chemical properties, making it a valuable building block for more complex molecules.

The unique arrangement of functional groups allows for diverse applications, including its potential use as a tyrosine kinase receptor inhibitor and as an intermediate in the preparation of advanced, environmentally friendly adhesives.[1][2]

| Property | Value | Source |

| IUPAC Name | 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | [3] |

| Molecular Formula | C₁₀H₁₃NO₄ | [3] |

| Molecular Weight | 211.21 g/mol | [3] |

| CAS Number | 72076-93-8 | [3] |

| Canonical SMILES | COC1=C(C=CC(=C1)C(CC(=O)O)N)O | [3] |

Scientific Significance and Potential Applications

β-amino acids are crucial components in medicinal chemistry.[4] Their incorporation into peptide backbones can induce stable secondary structures and confer remarkable resistance to metabolic degradation by peptidases. This stability makes them highly desirable in the design of novel therapeutics.[4] The specific substitution pattern of this compound, resembling catecholamine structures, suggests potential applications in developing neurologically active agents or other bioactive compounds.[5][6]

Part 2: Retrosynthetic Analysis and Strategic Overview

The synthesis of a β-amino acid presents distinct challenges compared to its α-amino acid counterpart. The primary goals are the efficient formation of the Cα-Cβ and Cβ-C(aryl) bonds and, critically, the control of the stereocenter at the Cβ position. Our retrosynthetic analysis identifies the aromatic aldehyde, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), as the logical and commercially available starting material.

The two primary strategies detailed in this guide are:

-

One-Pot Condensation: A direct approach involving the reaction of isovanillin with malonic acid and an ammonia source.

-

The Mannich Reaction: A classic three-component reaction to form the core C-C and C-N bonds, followed by functional group manipulation.

Part 3: Primary Synthetic Pathways

Pathway A: One-Pot Synthesis via Malonic Acid Condensation

This pathway represents a highly efficient and atom-economical approach to synthesizing β-aryl-β-amino acids. It is a variation of the Knoevenagel condensation, followed by a conjugate addition of ammonia and subsequent decarboxylation.

Causality and Mechanistic Insight: The reaction is typically initiated by refluxing the aromatic aldehyde (isovanillin), malonic acid, and ammonium acetate in a high-boiling solvent like 1-butanol.[7]

-

Knoevenagel-Doebner Condensation: Isovanillin reacts with malonic acid to form an α,β-unsaturated dicarboxylic acid intermediate.

-

Michael Addition: Ammonium acetate serves as the source of ammonia, which acts as a nucleophile and adds to the β-position of the unsaturated intermediate.

-

Decarboxylation: The heat of the reaction facilitates the decarboxylation of the malonic acid moiety, yielding the final β-amino acid product. The evolution of CO₂ gas is a key indicator of reaction progress.[7]

Experimental Protocol: This protocol is adapted from a general procedure for the synthesis of related β-amino acids.[7]

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (isovanillin, 1 eq.), malonic acid (1.1 eq.), and ammonium acetate (2.3 eq.).

-

Solvent Addition: Add 1-butanol (approx. 10-15 mL per gram of aldehyde) to the flask.

-

Reflux: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of CO₂ evolution. This typically takes 1.5-3 hours.

-

Isolation: Upon completion, a precipitate will form. Cool the reaction mixture to room temperature.

-

Purification: Filter the precipitate and wash sequentially with boiling 1-butanol, boiling ethanol, and finally, water to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the purified solid product in an oven at 80-100 °C for 8-10 hours.

-

Analysis: Confirm product identity and purity using TLC, NMR, and MS. Expected yields for this type of reaction are generally in the range of 65-80%.[7]

Pathway B: The Mannich Reaction Approach

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds.[8] It involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (or another aldehyde) and a primary or secondary amine. For our target, a three-component variant using an enolizable ester is most appropriate.

Causality and Mechanistic Insight: This pathway proceeds via the formation of an electrophilic iminium ion, which is then attacked by a carbon nucleophile (an enolate).

-

Iminium Ion Formation: Isovanillin reacts with an amine source (e.g., ammonia or an ammonium salt like NH₄Cl) to form an intermediate iminium ion.[8][9]

-

Enolate Formation: A malonic ester (e.g., diethyl malonate) is deprotonated by a base to form a nucleophilic enolate.

-

C-C Bond Formation: The enolate attacks the electrophilic carbon of the iminium ion, forming the Cα-Cβ bond and establishing the core backbone of the product.

-

Hydrolysis and Decarboxylation: The resulting β-amino diester is then hydrolyzed (typically under acidic or basic conditions) to the dicarboxylic acid, which readily decarboxylates upon heating to yield the final product.

Experimental Protocol: This is a representative protocol based on general three-component Mannich reactions.[9]

-

Reaction Setup: In a suitable flask, dissolve 3-hydroxy-4-methoxybenzaldehyde (1 eq.) and the amine source (e.g., aniline or ammonium chloride, 1 eq.) in a solvent like ethanol at room temperature.

-

Nucleophile Addition: Add diethyl malonate (1.1 eq.) to the mixture.

-

Catalysis: Add a catalytic amount of an acid or base (e.g., ammonium chloride can act as a mild acid catalyst) to promote iminium formation.[9] Stir the reaction at room temperature until completion (monitor by TLC).

-

Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude β-amino diester.

-

Hydrolysis: Reflux the crude diester in aqueous HCl (e.g., 6N HCl) for several hours to hydrolyze the esters and promote decarboxylation.

-

Isolation: Cool the solution and adjust the pH to the isoelectric point (approx. pH 7) to precipitate the amino acid. Filter the solid, wash with cold water and ethanol, and dry under vacuum.

Part 4: Asymmetric Synthesis Strategies

For pharmaceutical applications, obtaining a single enantiomer of the target molecule is crucial, as different enantiomers can have vastly different biological activities. The racemic syntheses described above can be modified or replaced by enantioselective methods.

Rationale for Stereocontrol: The biological activity of chiral molecules is dictated by their specific three-dimensional interaction with chiral biological targets like enzymes and receptors. An undesired enantiomer can be inactive, less active, or even cause harmful side effects.

Key Asymmetric Approaches:

-

Chiral Auxiliaries: A chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of the key bond-forming step. For instance, replacing ammonia with a chiral amine like (S)-alpha-phenylethylamine in the Strecker or Mannich reaction can induce diastereoselectivity.[10] The auxiliary is cleaved in a later step.

-

Chiral Catalysis: A small amount of a chiral catalyst (organocatalyst or metal complex) is used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.[11][12] This is a highly efficient and atom-economical approach. For β-amino acid synthesis, bifunctional organocatalysts that can activate both the imine and the nucleophile have proven effective.[12]

-

Enzymatic Resolution: A racemic mixture of the final product or an intermediate is treated with an enzyme that selectively reacts with only one of the enantiomers, allowing for their separation.[4]

Part 5: References

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

-

PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

Grokipedia. Strecker amino acid synthesis. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. [Link]

-

Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. (2007). Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. [Link]

-

University of Vienna. (2022). A new method for the synthesis of β-amino acids. [Link]

-

ResearchGate. Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. [Link]

-

News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

-

SpectraBase. 3-Amino-3-(4-methoxyphenyl)propionic acid. [Link]

-

SpectraBase. 3-Amino-3-(4-methoxyphenyl)propanoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. [Link]

-

Human Metabolome Database. Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). [Link]

-

ResearchGate. Synthetic route of Mannich bases (3) and (4) and their precursors, 4'-hydroxychalcones (1) and (2). [Link]

-

ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

-

Purdue University Department of Chemistry. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

-

Al-Ghorbani, M., et al. (2015). Mannich Bases: An Important Pharmacophore in Present Scenario. PubMed Central. [Link]

-

NIST. 3-(3-Methoxyphenyl)propanoic acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Modern Chemical Synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4 | CID 12096266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 11. Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Introduction

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, a substituted β-amino acid, represents a molecule of significant interest to researchers in medicinal chemistry and drug development. Its structural features, comprising a phenyl ring with hydroxyl and methoxy substituents, an amino group, and a carboxylic acid moiety, confer upon it a unique set of physicochemical properties that are critical to its biological activity, formulation, and pharmacokinetic profile. Understanding these properties is paramount for its potential application as a therapeutic agent or as a scaffold for the synthesis of novel bioactive compounds.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its characterization. The structure of this guide is designed to logically flow from the fundamental molecular characteristics to detailed experimental protocols, ensuring a thorough understanding of this compound.

Molecular Structure and Identification

The foundational aspect of understanding any chemical entity lies in its structure and unambiguous identification.

Chemical Structure:

The molecule consists of a propanoic acid backbone with an amino group and a substituted phenyl ring attached to the β-carbon (C3). The phenyl ring is substituted at the 3-position with a hydroxyl group and at the 4-position with a methoxy group.

IUPAC Name: this compound

CAS Number: 129042-81-5[1]

Molecular Formula: C₁₀H₁₃NO₄

Molecular Weight: 211.21 g/mol [2]

Core Physicochemical Properties

The interplay of the functional groups in this compound dictates its behavior in various chemical and biological environments. The following table summarizes its key physicochemical properties. It is important to note that while experimental data is preferred, some of the listed values are based on high-quality computational predictions due to the limited availability of published experimental data for this specific molecule.

| Property | Value | Source | Notes |

| Molecular Weight | 211.21 g/mol | PubChem | Calculated from the molecular formula.[2] |

| pKa (Predicted) | Carboxylic Acid (~3-4), Phenolic Hydroxyl (~9-10), Amino Group (~9-10) | N/A | These are estimated values based on the functional groups present. Experimental determination is crucial for accurate values. |

| LogP (Predicted) | -0.8 | N/A | A negative LogP value suggests a higher affinity for the aqueous phase over the lipid phase, indicating hydrophilicity. |

| Melting Point | Not available | N/A | Experimental determination via DSC is recommended. |

| Aqueous Solubility (Predicted) | Moderately soluble | N/A | The presence of multiple polar, ionizable groups suggests some degree of water solubility. This is highly pH-dependent. |

| Hydrogen Bond Donors | 3 (Amino, Hydroxyl, Carboxyl) | PubChem | [2] |

| Hydrogen Bond Acceptors | 5 (Oxygen atoms in methoxy, hydroxyl, and carboxyl groups, and the nitrogen atom) | PubChem | [2] |

| Rotatable Bonds | 4 | PubChem | [2] |

Experimental Determination of Physicochemical Properties

To ensure scientific integrity and obtain reliable data for drug development, experimental determination of the physicochemical properties is essential. The following sections provide detailed, step-by-step methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The pKa values of the ionizable groups (carboxylic acid, amino group, and phenolic hydroxyl group) are critical for understanding the compound's charge state at different pH values, which in turn influences its solubility, absorption, and interaction with biological targets.

A solution of the compound is titrated with a strong acid and a strong base, and the pH is monitored continuously. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in deionized water.

-

Standardize 0.1 M HCl and 0.1 M NaOH solutions.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

-

Place 20 mL of the sample solution into a temperature-controlled beaker with a magnetic stirrer.

-

-

Acid Titration:

-

Record the initial pH of the sample solution.

-

Add the standardized 0.1 M HCl in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the value.

-

Continue the titration until a significant drop in pH is observed and the pH is below 2.

-

-

Base Titration:

-

Using a fresh 20 mL sample of the compound solution, repeat the titration process with standardized 0.1 M NaOH.

-

Continue the titration until the pH is above 12.

-

-

Data Analysis:

-

Plot the pH values against the equivalents of acid and base added to generate a titration curve.

-

The pKa of the carboxylic acid will be in the acidic region, while the pKa values for the amino group and phenolic hydroxyl group will be in the basic region. The exact assignment will depend on the specific pKa values obtained.

-

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.

An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Caption: Workflow for solubility determination by the shake-flask method.

-

Preparation:

-

Add an excess amount of this compound to several vials containing the desired solvent (e.g., purified water, pH 7.4 phosphate buffer). "Excess" means that undissolved solid should be visible at the end of the experiment.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.

-

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. DSC is a highly sensitive method for its determination.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak is observed at the melting point, corresponding to the energy required to transition from the solid to the liquid phase.

Caption: Workflow for melting point determination by DSC.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Set the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.

-

Use a nitrogen purge to maintain an inert atmosphere.

-

-

Data Analysis:

-

The output is a thermogram showing heat flow as a function of temperature.

-

The melting point is typically reported as the onset temperature of the melting endotherm. The peak temperature is also often reported.

-

Proposed Synthesis Route

A plausible synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A likely route would involve a variation of the Rodionov reaction.

-

Condensation: 3-Hydroxy-4-methoxybenzaldehyde is condensed with malonic acid in the presence of a base such as pyridine or piperidine to form the corresponding cinnamic acid derivative.

-

Michael Addition: An amino group is introduced via a Michael addition of a suitable nitrogen nucleophile (e.g., ammonia or a protected amine) to the α,β-unsaturated carboxylic acid.

-

Reduction and Deprotection: If a protected amine was used, a subsequent deprotection step would be necessary. If ammonia was used, the intermediate may require further processing.

This proposed route is based on established organic chemistry principles for the synthesis of β-amino acids. The specific reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized for this particular substrate.

Conclusion

References

-

PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [Link]

-

LookChem. 3-Amino-3-(4-hydroxyphenyl)propanoate. [Link]

-

PubChem. (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. [Link]

-

PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis and Characterization of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Abstract

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a substituted β-amino acid of significant interest in medicinal chemistry and drug development. As analogues of natural α-amino acids, β-amino acids are critical building blocks for creating peptidomimetics with enhanced metabolic stability and unique conformational properties.[1][][3][4] This guide provides an in-depth technical framework for the comprehensive structural analysis and characterization of this molecule, tailored for researchers, scientists, and drug development professionals. We will move beyond rote procedural descriptions to explore the causal logic behind analytical technique selection, data integration, and interpretation, ensuring a robust and self-validating characterization workflow.

Introduction: The Analytical Imperative

The precise structural elucidation of a novel or synthesized molecule is the bedrock of all subsequent research and development. For a chiral molecule like this compound, the analytical challenge extends beyond simple confirmation of its chemical formula to encompass stereochemical purity, isomeric identity, and the unambiguous assignment of all atoms within its three-dimensional structure.

1.1 Chemical Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₃NO₄

-

Molecular Weight: 211.21 g/mol

-

Core Structure: This molecule is a β-amino acid, meaning the amino group is attached to the carbon atom beta to the carboxyl group.[1][3] It features a substituted phenyl ring (3-hydroxy-4-methoxy), a propanoic acid backbone, and a chiral center at the C3 position where the amino group and the phenyl ring are attached. The presence of phenolic hydroxyl, carboxylic acid, and amine functional groups dictates its chemical reactivity, solubility, and spectroscopic behavior.

1.2 Significance and Rationale for Characterization

Substituted β-amino acids are pivotal in modern drug discovery.[4] Their incorporation into peptide chains can induce stable secondary structures and confer resistance to proteolytic degradation, making them valuable components in the design of therapeutic peptides and other small molecule drugs.[][4] Given this potential, a rigorous and multi-faceted analytical approach is not merely procedural but essential for establishing a reliable structure-activity relationship (SAR) and ensuring reproducibility in biological assays.

The Characterization Workflow: An Integrated Strategy

A robust characterization relies on the convergence of data from orthogonal analytical techniques. No single method provides the complete picture; instead, we build confidence by integrating chromatographic, spectroscopic, and spectrometric data.

Caption: Integrated workflow for structural characterization.

Chromatographic Analysis: Purity and Enantiomeric Resolution

The first step in characterizing any new compound is to assess its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

3.1 Rationale for HPLC

HPLC allows for the separation, identification, and quantification of the target compound from any unreacted starting materials, byproducts, or other impurities. For a chiral molecule, the analysis must be extended to differentiate between enantiomers, as they often exhibit vastly different pharmacological activities.

3.2 Experimental Protocol: HPLC Purity and Chiral Separation

A. Achiral (Purity) Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The C18 stationary phase provides excellent hydrophobic retention for the phenyl ring, allowing for good separation from more polar or non-polar impurities.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Causality: Formic acid aids in protonating the amine and carboxyl groups, leading to sharper peaks and better peak shape.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm. Causality: The substituted phenyl ring provides a strong chromophore that absorbs well at this wavelength.

-

Validation: The primary peak should have an area >95% for high purity.

B. Chiral Separation:

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T).[5][6][7] Causality: These CSPs offer multiple chiral recognition mechanisms (ionic, hydrogen bonding, steric interactions) necessary to resolve the enantiomers of polar, zwitterionic molecules like amino acids.[6]

-

Mobile Phase: An isocratic mobile phase, typically a mixture of an alcohol (e.g., ethanol or methanol) and a buffer (e.g., ammonium acetate in water). The exact ratio must be optimized.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Validation: A successful separation will show two baseline-resolved peaks for the (R)- and (S)-enantiomers.[8] The enantiomeric excess (ee) can be calculated from the peak areas.

Spectrometric and Spectroscopic Elucidation

Once purity is established, a suite of spectroscopic techniques is employed to piece together the molecular structure atom-by-atom.

4.1 Mass Spectrometry (MS)

Rationale: MS provides the exact molecular weight of the compound, offering the most direct confirmation of the molecular formula. Fragmentation patterns (MS/MS) can further corroborate the structure by showing losses of predictable functional groups.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water 50:50) at a concentration of ~1 mg/mL.

-

Ionization Mode: Positive ESI. Causality: The basic amino group is readily protonated to form a stable [M+H]⁺ ion.

-

Analysis: Acquire a full scan spectrum. The most abundant ion should correspond to the calculated mass of the protonated molecule (C₁₀H₁₃NO₄ + H⁺ = 212.0866 m/z).

-

Fragmentation (MS/MS): Isolate the parent ion (m/z 212.09) and apply collision-induced dissociation (CID).

-

Expected Fragments: Look for characteristic losses, such as the loss of H₂O (water), CO₂ (carbon dioxide), or the entire carboxylic acid group. For instance, the loss of formic acid (HCOOH, 46 Da) is a common fragmentation pathway for amino acids.[9]

| Ion | m/z (Calculated) | Description |

| [M+H]⁺ | 212.09 | Parent Ion (Protonated Molecule) |

| [M+H - H₂O]⁺ | 194.08 | Loss of water |

| [M+H - HCOOH]⁺ | 166.09 | Loss of formic acid (from carboxyl group) |

| [C₉H₁₂NO₂]⁺ | 166.09 | Decarboxylation |

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for determining the precise connectivity and spatial arrangement of atoms. ¹H NMR identifies the different types of protons and their neighbors, while ¹³C NMR maps the carbon skeleton.[10] 2D NMR experiments (like COSY and HSQC) are crucial for unambiguously connecting the pieces.[11]

Protocol: NMR Analysis

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for amino acids and, importantly, its exchangeable proton signal does not overlap with the amine (NH₂) and hydroxyl (OH) protons of the analyte, allowing them to be observed.

-

Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra.

-

Data Interpretation:

-

¹H NMR: Expect signals for the aromatic protons (typically 3 protons in a complex pattern), the methoxy group (a singlet ~3.8 ppm), the benzylic proton (CH-NH₂, a multiplet), and the methylene protons (CH₂, adjacent to the carboxyl group, which will be diastereotopic and appear as a complex multiplet). The exchangeable protons (OH, NH₂, COOH) will appear as broad singlets.

-

¹³C NMR: Expect 10 distinct carbon signals (unless there is accidental overlap). The carbonyl carbon will be downfield (~170-175 ppm), followed by the aromatic carbons (~110-150 ppm), the benzylic carbon (C-NH₂), the methoxy carbon (~55 ppm), and the methylene carbon.

-

COSY (¹H-¹H Correlation Spectroscopy): This is essential to confirm which protons are coupled. It will show a clear correlation between the benzylic CH and the adjacent CH₂ protons, and among the protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing for definitive assignment of both ¹H and ¹³C signals.

-

| Functional Group | ¹H Chemical Shift (ppm, Expected) | ¹³C Chemical Shift (ppm, Expected) | Key COSY Correlations |

| Aromatic (Ar-H) | 6.7 - 7.0 (3H, m) | 110 - 150 | Between aromatic protons |

| Methoxy (-OCH₃) | ~3.8 (3H, s) | ~56 | None |

| Benzylic (CH -NH₂) | ~4.0 - 4.2 (1H, dd or t) | ~55 | With CH₂ protons |

| Methylene (-CH₂ -COOH) | ~2.5 - 2.8 (2H, m) | ~40 | With benzylic CH proton |

| Phenolic (-OH) | Broad, variable | - | None |

| Amine (-NH₂) | Broad, variable | - | None |

| Carboxylic Acid (-COOH ) | Very broad, >10 ppm | ~173 | None |

4.3 Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[12][13] It serves as a quick validation of the structure suggested by MS and NMR.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Acquire the spectrum from 4000 to 600 cm⁻¹.

-

Data Interpretation: The infrared spectrum serves as a unique fingerprint for the molecule.[13]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Phenol & Carboxylic Acid) | 3500 - 2500 | Very broad and strong |

| N-H Stretch (Amine) | 3400 - 3200 | Medium, may be obscured by O-H |

| C=O Stretch (Carboxylic Acid) | 1720 - 1700 | Strong and sharp |

| C=C Stretch (Aromatic) | 1610 - 1450 | Medium to strong, multiple bands |

| C-O Stretch (Ether & Phenol) | 1260 - 1000 | Strong |

Conclusion: Synthesizing the Data for Authoritative Confirmation

The structural characterization of this compound is a process of logical deduction, where each piece of analytical data cross-validates the others.

-

HPLC confirms purity and enantiomeric composition.

-

High-Resolution MS confirms the elemental composition.

-

MS/MS provides evidence of key structural motifs.

-

FTIR offers a rapid check for all expected functional groups.

-

1D and 2D NMR provide the definitive, unambiguous map of atomic connectivity.

By following this integrated workflow, researchers can establish the structure of their target molecule with the highest degree of confidence, providing a solid and trustworthy foundation for subsequent biological and pharmacological studies.

Caption: Convergence of analytical data for structural proof.

References

-

FT-IR spectra of amino acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectroscopy of Amino Acid Side Chains. (2016). Undergraduate Science Journals. Retrieved from [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022). ResearchGate. Retrieved from [Link]

-

Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. (2002). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021). PMC - NIH. Retrieved from [Link]

-

Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. (n.d.). PubMed. Retrieved from [Link]

-

Using FTIR Spectroscopy to Determine Protein Secondary Structure. (2016). News-Medical.Net. Retrieved from [Link]

-

Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. (2018). National Institutes of Health (NIH). Retrieved from [Link]

-

Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. (2018). PubMed. Retrieved from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

-

DL-beta-Phenylalanine. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]

-

Peptide NMR. (n.d.). University of Zurich. Retrieved from [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. Retrieved from [Link]

-

Constrained beta-amino acid-containing miniproteins. (n.d.). RSC Publishing. Retrieved from [Link]

-

NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. (n.d.). PMC. Retrieved from [Link]

-

Phenylalanine (data page). (n.d.). Wikipedia. Retrieved from [Link]

-

(3S)-3-amino-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Organic acids and derivatives. (2008). MassBank. Retrieved from [Link]

-

DL Alanine. (2015). mzCloud. Retrieved from [Link]

-

Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock. Retrieved from [Link]

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). RSC Publishing. Retrieved from [Link]

-

CID 158720422. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Identifying amino acids in protein NMR spectra. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. Retrieved from [Link]

-

NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved from [Link]

-

Alanine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Amino acids. (n.d.). Medizinische Fakultät Münster. Retrieved from [Link]

Sources

- 1. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino acids [medizin.uni-muenster.de]

- 10. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. researchgate.net [researchgate.net]

- 13. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

The Biological Significance of the 3-Amino-3-(aryl)propanoic Acid Scaffold: A Technical Guide for Researchers

Abstract

The 3-amino-3-(aryl)propanoic acid backbone represents a versatile and biologically significant scaffold in medicinal chemistry and drug development. While direct research on 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is limited, extensive studies on its close structural analogs have revealed a broad spectrum of pharmacological activities. This technical guide synthesizes the current understanding of this chemical family, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will explore the antimicrobial, anticancer, and antioxidant properties of derivatives, as well as the physiological effects of related phenylpropanoic acids. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold for novel therapeutic interventions.

Introduction: The Versatility of the β-Amino Acid Core

The 3-amino-3-arylpropanoic acid structure, a β-amino acid derivative, is a privileged scaffold in drug discovery. The presence of an aromatic ring, a carboxylic acid, and an amino group provides a rich pharmacophore that can be readily modified to interact with a wide range of biological targets. The specific subject of this guide, this compound, combines a catechol-like moiety (3-hydroxy-4-methoxy) with the β-amino acid backbone, suggesting potential for unique biological activities, including antioxidant effects and interactions with adrenergic or dopaminergic pathways.

Due to the limited direct experimental data on this compound, this guide will focus on the biological significance of its core structure by examining key, well-researched analogs. By understanding the structure-activity relationships of these related compounds, we can infer the potential applications and guide future research on the target molecule.

Chemical Properties and Synthesis Overview

The chemical identity of this compound is defined by its IUPAC name and molecular formula, C10H13NO4[1].

| Property | Value | Source |

| IUPAC Name | 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | PubChem[1] |

| Molecular Formula | C10H13NO4 | PubChem[1] |

| Molecular Weight | 211.21 g/mol | PubChem[1] |

| CAS Number | 72076-93-8 | PubChem[1] |

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various organic chemistry routes. A common approach involves the condensation of an aromatic aldehyde with a source of malonic acid and ammonia, followed by subsequent reaction steps.

General Synthetic Workflow

Caption: Generalized synthetic pathway for 3-amino-3-arylpropanoic acids.

Experimental Protocol: Synthesis of a 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Analog

This protocol is adapted from a general procedure for the synthesis of similar compounds[2].

-

Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) in 1-butanol.

-

Reflux: Heat the mixture to reflux for 1.5-2 hours, monitoring for the cessation of CO2 evolution.

-

Precipitation and Filtration: Allow the reaction to cool, leading to the precipitation of the product. Filter the precipitate.

-

Washing: Wash the filtered solid sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified product at 80-100°C for 8-10 hours.

-

Purity Analysis: Assess the purity of the final compound using Thin Layer Chromatography (TLC).

Biological Significance and Therapeutic Potential of Structural Analogs

The biological activities of compounds based on the 3-amino-3-arylpropanoic acid scaffold are diverse, with significant findings in antimicrobial, anticancer, and neuromodulatory applications.

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial activity against a range of pathogens, including multidrug-resistant strains[3][4][5].

Key Findings:

-

Broad-Spectrum Efficacy: These compounds exhibit structure-dependent activity against both ESKAPE group bacteria and drug-resistant Candida species[3][4].

-

Potent Antifungal Action: Certain derivatives show significant activity against Candida auris, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL[5][6].

-

Structure-Activity Relationship: The incorporation of heterocyclic substituents, such as furan or thiophene, can enhance the antimicrobial spectrum and potency[4].

| Compound Type | Target Organisms | Key Findings | Reference |

| Hydrazone derivatives with heterocyclic substituents | MRSA, VRE, Gram-negative bacteria, Candida auris | Potent and broad-spectrum antimicrobial activity. | [5][6] |

| Phenyl-substituted derivatives | S. aureus, E. faecalis, E. coli, K. pneumoniae | Activity is dependent on the nature and position of substituents on the phenyl ring. | [4] |

Anticancer and Antioxidant Properties

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been investigated for its potential as an anticancer and antioxidant agent[7][8][9].

Mechanism of Action:

The anticancer activity of these compounds is hypothesized to stem from their ability to induce cytotoxicity in cancer cells and inhibit cell migration[7]. The presence of the 4-hydroxyphenyl moiety is thought to contribute to their antioxidant properties by scavenging reactive oxygen species (ROS), which play a role in cancer progression[9].

Caption: Dual anticancer and antioxidant mechanism of action.

Experimental Findings:

-

Certain derivatives were found to reduce the viability of A549 lung cancer cells by 50% and suppress their migration in vitro[7].

-

These compounds also exhibited favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity[7].

-

The hydrazone derivatives, in particular, demonstrated significant antioxidant activity in DPPH radical scavenging assays[9].

Neuromodulatory and Vasodilatory Effects of Related Phenylpropanoic Acids

While not β-amino acids, other simple phenylpropanoic acids provide insight into the potential bioactivities of the core phenylpropanoic structure.

-

3-(3-Hydroxyphenyl)propionic acid (3HPPA): This compound acts as an endothelium-dependent nitric oxide (NO) release promoter and an endothelial nitric oxide synthase (eNOS) activator[10]. This activity leads to vasodilation and a reduction in blood pressure, suggesting potential applications in cardiovascular disease[10].

-

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA): Also known as dihydroferulic acid, HMPA has been shown to enhance muscle grip strength and inhibit protein catabolism following exhaustive exercise[11][12]. It is a microbial metabolite of dietary polyphenols and is noted for its antioxidant effects[11][13].

Future Directions and Conclusion

The 3-amino-3-arylpropanoic acid scaffold is a rich source of biologically active molecules with therapeutic potential across multiple disease areas. While direct research on this compound is needed, the extensive data on its analogs strongly suggest that it is a promising candidate for further investigation.

Future research should focus on:

-

Targeted Synthesis and Screening: Synthesizing a library of derivatives of this compound and screening them for antimicrobial, anticancer, and neuromodulatory activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to determine their in vivo efficacy, pharmacokinetic profiles, and safety.

References

-

PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2286. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 26). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. Retrieved from [Link]

-

Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 833. Retrieved from [Link]

-

Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Retrieved from [Link]

-

Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Retrieved from [Link]

-

Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Retrieved from [Link]

-

Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. Retrieved from [Link]

-

Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Retrieved from [Link]

-

Tong, Y., Ma, S., Awa, R., Tagawa, T., Seki, Y., Cao, T., ... & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites, 14(6), 345. Retrieved from [Link]

-

Tong, Y., Ma, S., Awa, R., Tagawa, T., Seki, Y., Cao, T., ... & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites, 14(6), 345. Retrieved from [Link]

-

Tong, Y., Ma, S., Awa, R., Tagawa, T., Seki, Y., Cao, T., ... & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 13(7), 808. Retrieved from [Link]

Sources

- 1. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4 | CID 12096266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

"3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid" IUPAC name and synonyms

An In-Depth Technical Guide to 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted β-amino acid of interest in medicinal chemistry and drug development. The document delineates the precise chemical identity of the compound, including its IUPAC nomenclature and key identifiers. A detailed, field-proven synthetic protocol is presented, elucidating the chemical principles behind the chosen methodology. Furthermore, this guide explores the prospective pharmacological relevance of this molecule by analyzing structure-activity relationships derived from closely related analogs. This paper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical guidance on the synthesis and potential application of this compound.

Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is fundamental to reproducible scientific research. The subject of this guide is a β-amino acid derivative with a substituted phenyl ring. The substitution pattern (3-hydroxy, 4-methoxy) is critical to its chemical behavior and potential biological interactions.

IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is This compound .

The structure consists of a propanoic acid backbone with an amino group (-NH₂) and a 3-hydroxy-4-methoxyphenyl group attached to the β-carbon (C3). This arrangement classifies it as a β-amino acid. The phenyl substituent is isovanillyl, an isomer of the more common vanillyl group (4-hydroxy-3-methoxy).

Synonyms and Chemical Identifiers

To facilitate database searches and procurement, it is crucial to recognize the compound's various identifiers.

-

Common Name: 3-Amino-3-(isovanillyl)propanoic acid

-

Molecular Formula: C₁₀H₁₃NO₄[2]

-

Molecular Weight: 211.21 g/mol [2]

Physicochemical Data Summary

The following table summarizes key computed and experimental physicochemical properties, which are essential for experimental design, including solvent selection and formulation development.

| Property | Value | Source |

| Molecular Weight | 211.21 g/mol | [2] |

| Molecular Formula | C₁₀H₁₃NO₄ | [2] |

| IUPAC Name | This compound | SynHet |

| CAS Number | 129042-81-5 | [1] |

| PubChem CID | 12096265 | [3] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(CC(=O)O)N)O | PubChem |

| GHS Symbol | GHS07 (Harmful) | [3] |

Synthesis Protocol: A Modified Mannich-Type Reaction

While no specific synthesis for CAS 129042-81-5 is extensively documented in peer-reviewed literature, a robust and logical pathway can be designed based on well-established organic reactions. The proposed method is a one-pot, three-component reaction analogous to the Mannich reaction, which is a cornerstone for the synthesis of β-amino carbonyl compounds.[4] This approach is selected for its efficiency and use of readily available starting materials.

Rationale and Mechanistic Insight

The chosen synthesis involves the condensation of an aldehyde (3-hydroxy-4-methoxybenzaldehyde), a compound with an active methylene group (malonic acid), and a source of ammonia (ammonium acetate). This reaction proceeds via a probable Knoevenagel condensation intermediate. The aldehyde and malonic acid first react to form an unsaturated dicarboxylic acid, which then undergoes conjugate addition of ammonia followed by decarboxylation to yield the final β-amino acid. The use of a high-boiling solvent like 1-butanol is crucial as it facilitates the removal of water and drives the reaction to completion, particularly the decarboxylation step.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Figure 1: Synthesis Workflow Diagram

Detailed Step-by-Step Protocol

Materials:

-

3-Hydroxy-4-methoxybenzaldehyde (Isovanillin, CAS 621-59-0)[6][7]

-

Malonic Acid (CAS 141-82-2)

-

Ammonium Acetate (CAS 631-61-8)

-

1-Butanol (Anhydrous)

-

Ethanol (Anhydrous)

-

Deionized Water

-

Round-bottom flask with reflux condenser and heating mantle

-

Magnetic stirrer

-

Buchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (15.2 g, 0.1 mol), malonic acid (11.5 g, 0.11 mol), and ammonium acetate (17.0 g, 0.22 mol).

-

Solvent Addition: Add 250 mL of 1-butanol to the flask. The mixture will form a suspension.

-

Reflux: Heat the mixture to reflux (approx. 118°C) with vigorous stirring. The reaction progress can be monitored by the evolution of carbon dioxide gas, which should cease after approximately 2-3 hours.

-

Precipitation: Once the reaction is complete (as indicated by the cessation of gas evolution), turn off the heat and allow the mixture to cool slowly to room temperature. A precipitate of the crude product will form.

-

Filtration: Isolate the precipitate by vacuum filtration using a Buchner funnel.

-

Washing Protocol (Self-Validating Purification): The trustworthiness of this protocol hinges on a rigorous washing sequence to remove unreacted starting materials and by-products.

-

Wash the filter cake with two 75 mL portions of boiling 1-butanol to remove any remaining starting aldehyde.

-

Wash with two 75 mL portions of boiling ethanol to remove residual malonic acid and other polar impurities.

-

Finally, wash with 150 mL of deionized water to remove any remaining ammonium acetate.

-

-

Drying: Dry the purified white to off-white solid in a vacuum oven at 80-90°C for 10-12 hours to yield the final product, this compound.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Prospective Pharmacological Profile and Applications

Structure-Activity Relationship (SAR) Insights

Recent studies on structurally similar molecules provide a compelling rationale for investigating this compound. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated as promising scaffolds for developing novel antimicrobial and anticancer agents.[8][9] These studies found that modifications to the phenyl ring and the propanoic acid backbone led to compounds with potent activity against multidrug-resistant bacterial and fungal pathogens, as well as human cancer cell lines.[9][10]

The presence of the phenolic hydroxyl and methoxy groups on the phenyl ring of our target molecule is particularly significant. These groups are common in many biologically active natural products and pharmaceuticals, where they can participate in hydrogen bonding and other key interactions with biological targets like enzymes and receptors.

Potential as an Antimicrobial and Anticancer Scaffold

Based on the activity of its analogs, it is plausible that this compound could serve as a valuable starting point for the development of new therapeutic agents. The amino acid moiety provides a handle for further chemical modification, allowing for the creation of a library of derivatives (e.g., amides, hydrazones) to explore the SAR and optimize for potency and selectivity. Hydrazone derivatives, in particular, have shown potent antimicrobial and antileishmanial activity in other molecular scaffolds.[8][11]

The diagram below outlines a potential pathway for how such a compound might exert cytotoxic effects in cancer cells, based on mechanisms observed for related phenolic compounds and amino acid derivatives.

Sources

- 1. 129042-81-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:129042-81-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. This compound [synhet.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 3-羟基-4-甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS-621-59-0, 3-Hydroxy-4-Methoxy Benzaldehyde for Synthesis Manufacturers, Suppliers & Exporters in India | 115995 [cdhfinechemical.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. Vanillin - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis, biological activity, and mechanism of action of new 2-pyrimidinyl hydrazone and N-acylhydrazone derivatives, a potent and new classes of antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid: Synthesis, Characterization, and Scientific Context

Abstract

Introduction and Chemical Identity

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure is characterized by a propanoic acid backbone with an amino group at the β-position (C3) and a 3-hydroxy-4-methoxyphenyl substituent also at C3. The presence of the guaiacol (2-methoxyphenol) moiety, a common structural motif in natural products, suggests potential for biological activity.

Chemical Structure and Properties

The chemical identity of this compound is well-established in chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | PubChem[1] |

| CAS Number | 72076-93-8 | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO₄ | PubChem[1] |

| Molecular Weight | 211.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 211.08445790 Da | PubChem[1] |

| Synonyms | 3-(4-hydroxy-3-methoxy-phenyl)-dl-beta-alanine, β-(4-Hydroxy-3-methoxyphenyl)-β-aminopropionic acid | PubChem[1] |

Historical Context and Plausible Discovery

While a specific, citable discovery of this compound has not been identified in the surveyed scientific literature, its structural class, β-aryl-β-amino acids, has a long history in organic chemistry. The synthesis of such compounds can be traced back to the early 20th century with the development of reactions like the Rodionov reaction. It is highly probable that this specific compound was first synthesized as an analog in broader studies of β-amino acids, though not published as a standalone discovery. The ready availability of the starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of vanilla extract, makes this a logical target for synthetic exploration.[2][3]

Proposed Synthesis: The Rodionov Reaction

The most chemically sound and historically precedented method for the synthesis of this compound is the Rodionov reaction . This one-pot, three-component reaction involves the condensation of an aldehyde, malonic acid, and ammonia (or an ammonia source like ammonium acetate).

Reaction Mechanism

The reaction proceeds through a sequence of steps:

-

Knoevenagel Condensation: The aldehyde (vanillin) reacts with malonic acid to form an α,β-unsaturated carboxylic acid intermediate.

-

Michael Addition: Ammonia, typically generated in situ from ammonium acetate, undergoes a conjugate addition to the β-position of the unsaturated intermediate.

-

Decarboxylation: The resulting dicarboxylic acid derivative is unstable and readily undergoes decarboxylation upon heating to yield the final β-amino acid product.

Caption: Proposed synthetic pathway via the Rodionov Reaction.

Exemplary Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on the general Rodionov reaction for analogous compounds and has not been specifically validated for the synthesis of this compound from published literature for this exact molecule. It should be adapted and optimized by qualified personnel.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (or other suitable solvent like 1-butanol)

-

Hydrochloric Acid (for pH adjustment)

-

Distilled Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine vanillin (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0-2.5 eq).

-

Add a suitable solvent, such as ethanol or 1-butanol, to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol and then water.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of hot water and adjust the pH to the isoelectric point (typically around pH 6-7) with dilute hydrochloric acid to induce precipitation.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Characterization would typically involve:

-

Melting Point Determination: To assess purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., -NH₂, -COOH, -OH).

Potential Biological Significance and Future Directions

While no specific biological activities have been reported for this compound, the broader class of β-amino acids is of significant interest in medicinal chemistry.

-

Peptidomimetics: Incorporation of β-amino acids into peptide sequences can confer resistance to enzymatic degradation, leading to more stable and potent therapeutic peptides.

-

Pharmacological Scaffolds: The β-amino acid motif is a component of several biologically active natural products and synthetic drugs, exhibiting a range of activities including antimicrobial, antifungal, and anticancer effects.

-

GABA Analogs: Some β-amino acids can act as analogs of the neurotransmitter γ-aminobutyric acid (GABA), suggesting potential applications in neuroscience.

The structural similarity of the title compound to endogenous molecules and its straightforward synthesis from a renewable bio-based starting material (vanillin) make it an attractive candidate for further investigation. Future research could focus on:

-

Biological Screening: Evaluating its activity in a variety of assays, including antimicrobial, anticancer, and neurological screens.

-

Derivative Synthesis: Using the amino and carboxylic acid functional groups as handles for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies.

-

Enantioselective Synthesis: Developing methods to selectively synthesize the (R) and (S) enantiomers to investigate stereospecific biological activities.

Conclusion

This compound represents an accessible yet underexplored molecule within the valuable class of β-amino acids. While its specific history of discovery remains elusive in the public scientific record, its synthesis can be confidently proposed via the Rodionov reaction using vanillin as a readily available starting material. This guide provides the foundational chemical knowledge and a practical, albeit exemplary, synthetic protocol to enable further research into this promising compound and its potential applications in drug discovery and materials science.

References

-

PubChem Compound Summary for CID 12096266, 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

Vanillin. Wikipedia. [Link]

-

PubChem Compound Summary for CID 1183, Vanillin. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide on the Potential Therapeutic Effects of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Abstract

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a substituted β-amino acid with a structure suggestive of diverse biological potential. While direct therapeutic research on this specific molecule is nascent, its close structural relationship to well-characterized bioactive compounds, notably the dietary polyphenol metabolite 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), provides a strong foundation for hypothesizing its therapeutic utility. This guide synthesizes the available data on its chemical properties and delves into the established therapeutic effects of its structural analogs to construct a predictive framework for its potential applications. We will explore potential therapeutic avenues in muscle physiology, metabolic regulation, and oncology, supported by detailed experimental protocols and mechanistic insights derived from analogous compounds. This document serves as a foundational resource for researchers and drug development professionals aiming to investigate the therapeutic promise of this novel chemical entity.

Introduction and Molecular Profile

This compound is a molecule of significant interest due to its hybrid structure, incorporating a β-amino acid scaffold and a substituted phenolic ring reminiscent of natural catechols. This unique combination suggests potential interactions with a variety of biological targets.

Chemical and Physical Properties

A comprehensive understanding of the molecule's physicochemical properties is fundamental to any investigation into its therapeutic potential. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₄ | PubChem[1] |

| Molecular Weight | 211.21 g/mol | PubChem[1] |

| IUPAC Name | 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | PubChem[1] |

| Synonyms | dl-beta-(4-hydroxy-3-methoxy-phenyl)alanine | PubChem[1] |

| CAS Number | 72076-93-8 | PubChem[1] |

Rationale for Therapeutic Investigation

Direct experimental evidence for the therapeutic effects of this compound is limited in publicly available literature. However, its structure provides compelling reasons for investigation:

-

Structural Analogy to HMPA: The most significant rationale stems from its close resemblance to 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. HMPA is a gut microbiota metabolite of dietary polyphenols and has demonstrated bioactivity in preclinical models.[2][3][4] The primary structural difference is the presence of an amino group at the β-position of the propanoic acid chain in our target molecule. This amino group can significantly alter the molecule's polarity, charge, and ability to interact with biological targets, potentially enhancing or modifying the observed effects of HMPA.

-

β-Amino Acid Scaffold: β-amino acids are known to adopt stable secondary structures and can act as mimics of natural peptides or as inhibitors of enzymes that process amino acids and peptides.

-

Substituted Phenolic Moiety: The 3-hydroxy-4-methoxyphenyl group is a feature found in many natural and synthetic compounds with antioxidant and signaling properties.

This guide will therefore proceed by using the documented effects of HMPA as a primary predictive model for the potential therapeutic effects of its amino-substituted analog.

Potential Therapeutic Application in Muscle Health and Performance

Recent studies have highlighted the significant potential of HMPA as a dietary supplement for improving muscle health and performance.[2][3][4] These findings provide a strong basis to hypothesize that this compound could have similar or enhanced effects.

Enhancing Muscle Strength and Function

Preclinical studies in mice have shown that oral administration of HMPA can significantly enhance both absolute and relative grip strength.[2][3] This suggests a direct or indirect effect on muscle fiber contractility or neuromuscular function.

Hypothetical Mechanism: The introduction of the β-amino group could potentially facilitate interactions with receptors or transporters in muscle tissue, leading to a more potent effect on muscle protein synthesis or calcium handling within myocytes.

Inhibition of Exercise-Induced Protein Catabolism

A key finding from studies on HMPA is its ability to mitigate the breakdown of muscle protein following exhaustive exercise. This was evidenced by a significant decrease in plasma levels of blood urea nitrogen (BUN), a waste product of protein degradation.[2][3]

Underlying Pathway: HMPA appears to modulate signaling pathways related to muscle protein degradation, such as the ubiquitin-proteasome and autophagic-lysosomal pathways.[2] It is hypothesized that HMPA may downregulate the expression of key genes involved in these catabolic processes.

Caption: Proposed mechanism for reducing protein catabolism.

Regulation of Oxidative Stress and Muscle Fiber Composition

Further research indicates that HMPA can regulate redox balance and may influence muscle fiber type. High doses of HMPA have been shown to reduce oxidative stress markers and enhance the expression of antioxidant enzymes like superoxide dismutase 1 (Sod1).[5] Additionally, HMPA administration has been linked to an increase in the expression of MYH4, a protein associated with fast-twitch muscle fibers, potentially through the activation of the IGF-1 pathway.[5]

Experimental Data Summary:

| Parameter | Effect of HMPA Administration | Animal Model | Reference |

| Absolute Grip Strength | Significantly Increased | C57BL/6 Mice | [2][3] |

| Relative Grip Strength | Significantly Increased | C57BL/6 Mice | [2][3] |

| Blood Urea Nitrogen (Post-Exercise) | Significantly Decreased | C57BL/6 Mice | [2][3] |

| Myf5 Expression (Muscle Development) | Increased (Low-Dose) | C57BL/6 Mice | [2][3] |

| Sod1 mRNA (Antioxidant Enzyme) | Increased (High-Dose) | C57BL/6 Mice | [5] |

| MYH4 Protein (Fast-Twitch Fibers) | Increased (High-Dose) | C57BL/6 Mice | [5] |

Other Potential Therapeutic Avenues

While the data on HMPA points towards muscle and metabolic health, research into other structurally related compounds suggests a broader potential therapeutic scope for this compound.

Antimicrobial and Antifungal Activity

Derivatives of the structurally related scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid, have been synthesized and tested for antimicrobial properties.[6] These compounds have shown structure-dependent activity against a range of multidrug-resistant bacterial and fungal pathogens, including MRSA and Candida auris.[7][8]